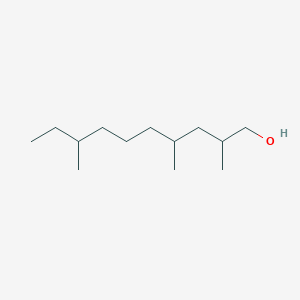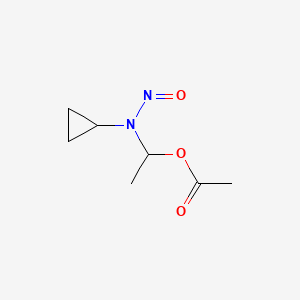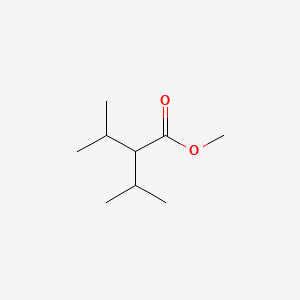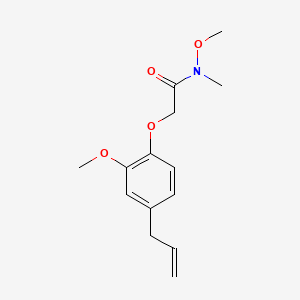![molecular formula C21H24O6 B14354732 4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-methylphenol) CAS No. 90144-94-8](/img/structure/B14354732.png)
4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-methylphenol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-methylphenol) is a complex organic compound known for its unique spirocyclic structure. This compound features a spiro[5.5]undecane core with four oxygen atoms and two 2-methylphenol groups attached at the 3 and 9 positions. The presence of the spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-methylphenol) typically involves the reaction of pentaerythritol with formaldehyde under acidic conditions to form the spirocyclic core. The reaction proceeds through the formation of a cyclic acetal intermediate, which is then further reacted with 2-methylphenol to yield the final product .
Industrial Production Methods
On an industrial scale, the synthesis can be optimized by using catalysts such as boron trifluoride diethyl etherate to enhance the reaction rate and yield. The reaction is typically carried out in a solvent such as dichloromethane at elevated temperatures to ensure complete conversion of the starting materials .
化学反应分析
Types of Reactions
4,4’-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-methylphenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding diols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Quinones.
Reduction: Diols.
Substitution: Brominated or nitrated phenolic derivatives.
科学研究应用
4,4’-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-methylphenol) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of high-performance materials such as resins and coatings
作用机制
The mechanism of action of 4,4’-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-methylphenol) involves its interaction with various molecular targets and pathways. The spirocyclic structure allows the compound to interact with enzymes and receptors in a unique manner, potentially inhibiting or activating specific biological pathways. The phenolic groups can also participate in redox reactions, contributing to the compound’s antioxidant properties .
相似化合物的比较
Similar Compounds
2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-diethenyl-: Similar spirocyclic core but with vinyl groups instead of phenolic groups.
3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane: Features ethylidene groups instead of phenolic groups
Uniqueness
4,4’-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-methylphenol) is unique due to the presence of phenolic groups, which impart distinct chemical reactivity and biological activity compared to other spirocyclic compounds. The combination of the spirocyclic core and phenolic groups makes it a versatile compound for various applications in research and industry .
属性
CAS 编号 |
90144-94-8 |
|---|---|
分子式 |
C21H24O6 |
分子量 |
372.4 g/mol |
IUPAC 名称 |
4-[3-(4-hydroxy-3-methylphenyl)-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl]-2-methylphenol |
InChI |
InChI=1S/C21H24O6/c1-13-7-15(3-5-17(13)22)19-24-9-21(10-25-19)11-26-20(27-12-21)16-4-6-18(23)14(2)8-16/h3-8,19-20,22-23H,9-12H2,1-2H3 |
InChI 键 |
HOENWSBRUMONMU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C2OCC3(CO2)COC(OC3)C4=CC(=C(C=C4)O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


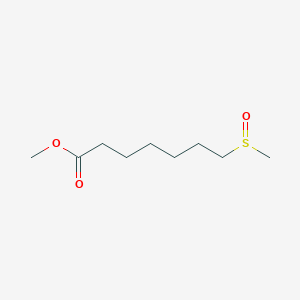
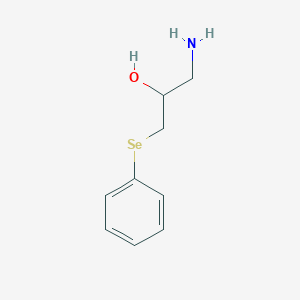
![2,4-Dichloro-1-[3-(phenylmethanesulfinyl)propoxy]benzene](/img/structure/B14354677.png)
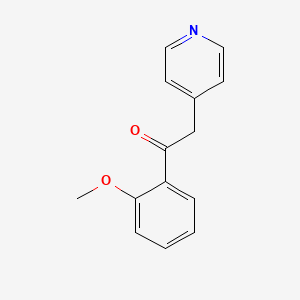
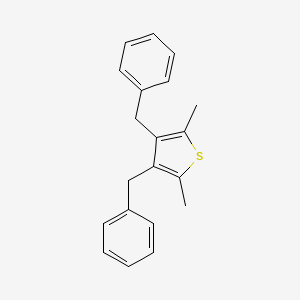
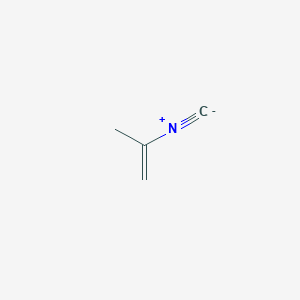
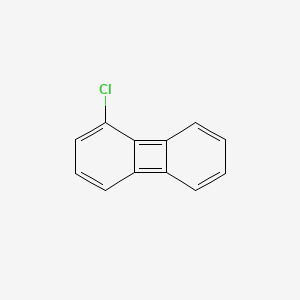
![Butyl (2E)-[(4-methoxyphenyl)imino]acetate](/img/structure/B14354707.png)

